(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Overview
Description
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its stereoselective properties, making it valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride typically involves the catalytic asymmetric synthesis of 1,2-diamines. One common method includes the use of chiral catalysts to achieve high enantioselectivity . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with temperatures maintained at low to moderate levels to ensure the stability of the chiral centers .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted diamines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions include imines, amides, and substituted diamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Mechanism of Action
The mechanism of action of (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles to facilitate various chemical transformations. The stereoselective nature of the compound allows it to induce chirality in the products formed, making it a valuable tool in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride: This is the enantiomer of (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride and has similar chemical properties but different stereochemistry.
(1R,2R)-1-N,1-N-dimethylcyclohexane-1,2-diamine dihydrochloride: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring, leading to different steric and electronic properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the ability to induce chirality in chemical reactions. Its compact cyclopentane ring structure provides distinct steric hindrance and electronic effects compared to its cyclohexane counterpart, making it particularly useful in certain catalytic processes .
Properties
IUPAC Name |
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)7-5-3-4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARKSOALPPLYBK-GPJOBVNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807914-23-3 | |
Record name | (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.